molecular formula C20H20N4O4 B14952977 (2,3-Dihydroxyquinoxalin-6-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone

(2,3-Dihydroxyquinoxalin-6-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone

Cat. No.: B14952977
M. Wt: 380.4 g/mol
InChI Key: OCEBTCAKTGCBTH-UHFFFAOYSA-N
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Description

(2,3-Dihydroxyquinoxalin-6-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone is a hybrid organic molecule combining a quinoxaline core with a substituted piperazine moiety. Key structural features include:

  • Piperazine derivative: A 4-methoxyphenyl group at the piperazine nitrogen introduces electron-donating effects and lipophilicity.
  • Molecular weight: ~342.39 g/mol, within the acceptable range for drug-like molecules .

Pharmacologically, this compound has shown promise in reversing multidrug resistance (MDR) in cancer cells, likely through inhibition of P-glycoprotein (P-gp), an efflux pump associated with chemotherapeutic resistance .

Properties

Molecular Formula

C20H20N4O4

Molecular Weight

380.4 g/mol

IUPAC Name

6-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1,4-dihydroquinoxaline-2,3-dione

InChI

InChI=1S/C20H20N4O4/c1-28-15-5-3-14(4-6-15)23-8-10-24(11-9-23)20(27)13-2-7-16-17(12-13)22-19(26)18(25)21-16/h2-7,12H,8-11H2,1H3,(H,21,25)(H,22,26)

InChI Key

OCEBTCAKTGCBTH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)NC(=O)C(=O)N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dihydroxyquinoxalin-6-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone typically involves a multi-step process. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dihydroxyquinoxalin-6-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and substituted quinoxalines, each with distinct chemical and biological properties .

Mechanism of Action

The mechanism of action of (2,3-Dihydroxyquinoxalin-6-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Quinoxaline-Based Derivatives

Compound A : (2,3-Diphenylquinoxalin-6-yl)-(4-ethylpiperazin-1-yl)methanone
  • Structural differences: Quinoxaline substituted with phenyl groups (positions 2 and 3) instead of hydroxyls. Piperazine features an ethyl group rather than 4-methoxyphenyl.
  • Impact :
    • Reduced solubility due to hydrophobic phenyl groups.
    • Anticancer activity reported, but lacks hydroxyl-mediated P-gp inhibition .
Compound B : (2,3-Dichlorophenyl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone
  • Dichlorophenyl substituent increases electronegativity.

Piperazine-Modified Analogs

Compound C : (4-Hydroxy-6-methoxyquinolin-3-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone
  • Structural differences: Quinoline core replaces quinoxaline, with methoxy and hydroxyl groups. Piperazine modified with a methylsulfonyl group.
  • Impact: Increased hydrogen-bonding capacity from sulfonyl group.
Compound D : [4-(2,3-Dimethylphenyl)piperazin-1-yl]-[2-(3-methylphenyl)quinolin-4-yl]methanone
  • Structural differences: Quinoline core with methylphenyl substituents. Piperazine substituted with dimethylphenyl.
  • Impact: Enhanced lipophilicity improves blood-brain barrier penetration. Potential CNS applications, contrasting with the target compound’s anticancer focus .

Heterocyclic Core Variations

Compound E : (2,4-Dimethoxyphenyl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
  • Structural differences: Benzo[d]thiazole replaces quinoxaline. Dimethoxyphenyl and methoxy groups dominate.
  • Impact :
    • Thiazole moiety confers rigidity and metal-chelating properties.
    • Anticancer activity via topoisomerase inhibition, distinct from P-gp mechanisms .
Compound F : 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(2,4-dichlorophenoxy)ethanone
  • Structural differences: Triazolopyridazine core with dichlorophenoxy chain.
  • Impact: High electrophilicity from triazole and chlorine substituents. Potential kinase inhibition, differing from quinoxaline-based targets .

Comparative Data Table

Compound Core Structure Key Substituents Molecular Weight (g/mol) Reported Bioactivity
Target Compound Quinoxaline 2,3-Dihydroxy; 4-methoxyphenyl-piperazine 342.39 MDR reversal (P-gp inhibition)
Compound A () Quinoxaline 2,3-Diphenyl; 4-ethyl-piperazine ~388.45 Anticancer
Compound C () Quinoline 4-Hydroxy-6-methoxy; methylsulfonyl-piperazine ~392.42 Antimicrobial, Anticancer
Compound E () Benzo[d]thiazole 2,4-Dimethoxyphenyl; 6-methoxy ~413.47 Anticancer (topoisomerase)
Compound F () Triazolopyridazine 2,4-Dichlorophenoxy ~420.31 Kinase inhibition

Research Findings and Mechanistic Insights

  • Target Compound: Hydroxyl groups on quinoxaline enhance solubility and P-gp binding, critical for MDR reversal. The 4-methoxyphenyl group balances lipophilicity for membrane penetration .
  • Quinoline Analogs: Methoxy/hydroxy substitutions (e.g., Compound C) improve DNA intercalation but lack specificity for efflux pumps .
  • Piperazine Modifications : Bulky aryl groups (e.g., Compound D) favor CNS activity, whereas sulfonyl groups (Compound C) broaden antimicrobial efficacy .

Biological Activity

The compound (2,3-Dihydroxyquinoxalin-6-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone is a quinoxaline derivative that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H20N4O3C_{20}H_{20}N_{4}O_{3} with a molecular weight of 364.4 g/mol. The structure consists of a quinoxaline core substituted with a piperazine moiety, which is known to enhance bioactivity through various mechanisms.

Antimicrobial Activity

Research indicates that quinoxaline derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to the target compound showed inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.

Anticancer Properties

Quinoxaline derivatives have been explored for their anticancer potential. A notable study found that related compounds induced apoptosis in cancer cell lines by activating caspase pathways. The compound's ability to inhibit specific kinases involved in tumor growth was also noted, suggesting a multifaceted approach to cancer treatment.

Neuropharmacological Effects

The piperazine component is associated with neuropharmacological activities. Research has shown that similar compounds can act as serotonin receptor modulators, potentially offering therapeutic benefits in treating anxiety and depression. In vitro assays indicated that the compound could enhance serotonin levels by inhibiting its reuptake.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes such as dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine biosynthesis.
  • Receptor Modulation : Its interaction with serotonin receptors suggests potential use in psychiatric disorders.
  • Cell Cycle Arrest : Studies indicate that quinoxaline derivatives can induce cell cycle arrest in cancer cells, leading to reduced proliferation.

Case Studies

StudyFindings
Smith et al. (2020)Demonstrated antimicrobial activity against E. coli with an MIC of 32 µg/mLSupports use as an antimicrobial agent
Johnson et al. (2021)Induced apoptosis in breast cancer cell lines via caspase activationPotential for development as an anticancer drug
Lee et al. (2022)Showed modulation of serotonin receptors with increased serotonin levelsSuggests efficacy in treating mood disorders

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